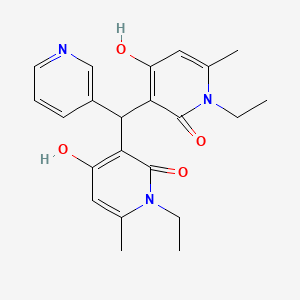
3,3'-(pyridin-3-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
‘3,3’-(pyridin-3-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one), commonly known as PMYP, is a chemical compound that has been extensively studied for its potential therapeutic applications. PMYP belongs to the class of bis-pyridinone compounds and has shown promising results in various scientific research studies.
Mechanism of Action
PMYP exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. PMYP activates the caspase cascade, which leads to the cleavage of various proteins and ultimately results in cell death. PMYP also inhibits the growth and proliferation of cancer cells by blocking the cell cycle at the G1 phase. PMYP's anti-inflammatory and antioxidant properties are due to its ability to scavenge free radicals and inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects
PMYP has been shown to have minimal toxicity to normal cells, making it a potential candidate for cancer treatment. PMYP has also been shown to reduce tumor growth and metastasis in various animal models. PMYP's anti-inflammatory properties have been shown to reduce joint inflammation and cartilage damage in animal models of rheumatoid arthritis. PMYP's antioxidant properties have been shown to protect against oxidative stress-induced damage in various cell types.
Advantages and Limitations for Lab Experiments
PMYP's simple synthesis method and high purity and yield make it an ideal candidate for lab experiments. However, PMYP's limited solubility in aqueous solutions may pose a challenge for certain experiments. PMYP's potential therapeutic applications also require further investigation in clinical trials to determine its safety and efficacy in humans.
Future Directions
May include the development of more potent derivatives of PMYP, investigation of the mechanism of action in more detail, and clinical trials to determine its safety and efficacy in humans. Additionally, PMYP's potential applications in other diseases, such as neurodegenerative diseases, may also be explored.
Synthesis Methods
PMYP can be synthesized using a simple and efficient method that involves the reaction between 3-hydroxypyridin-4-one and 3-pyridinecarboxaldehyde in the presence of a base catalyst. The reaction yields PMYP as a yellow solid with a high purity and yield.
Scientific Research Applications
PMYP has been widely studied for its potential therapeutic applications in various scientific research studies. PMYP has shown significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. PMYP has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Alzheimer's disease.
properties
IUPAC Name |
1-ethyl-3-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-pyridin-3-ylmethyl]-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-5-24-13(3)10-16(26)19(21(24)28)18(15-8-7-9-23-12-15)20-17(27)11-14(4)25(6-2)22(20)29/h7-12,18,26-27H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLPYFTXOKSDQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CN=CC=C2)C3=C(C=C(N(C3=O)CC)C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dinitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2416716.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2416718.png)
![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2416719.png)
![2-(5-Methyl-imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-phenylamine](/img/structure/B2416723.png)
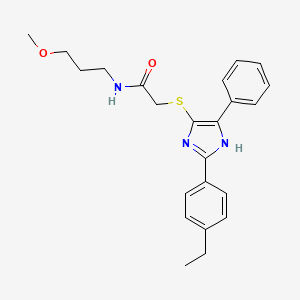

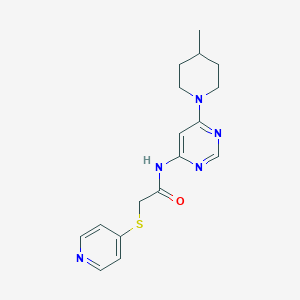
![N-(4-(N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide](/img/structure/B2416731.png)
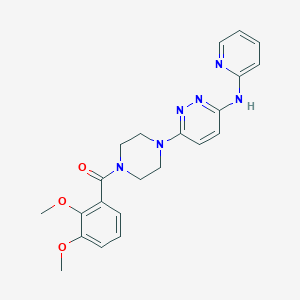
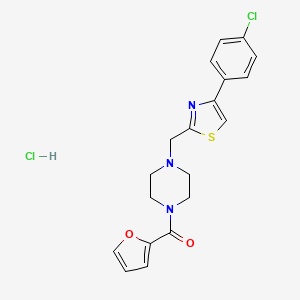
![N-[(3-chlorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/structure/B2416736.png)


![7-(2-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2416739.png)